Aspochracin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

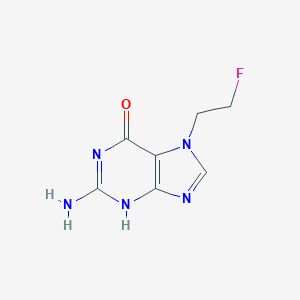

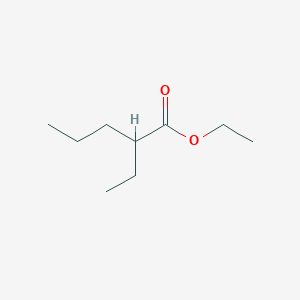

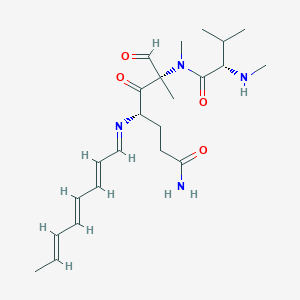

Aspochracin is an insecticidal metabolite isolated from the culture filtrate of Aspergillus ochraceus, a fungus known to cause muscardine in insects. It is characterized as a novel cyclotripeptide, which includes N-methyl-l-alanine, N-methyl-l-valine, and l-ornithine, and features an octatrienoic acid side chain .

Synthesis Analysis

The synthesis of this compound involves the cyclization of N-methyl-l-valyl-N-methyl-l-alanyl-α-caprylyl-l-ornithine. This process also yields hexahydrothis compound upon hydrogenation of this compound, and isohexahydrothis compound can be isolated from the reaction mixture . The synthesis of related compounds, such as (+)-aspidofractinine, involves a stereospecific cyanate to isocyanate rearrangement on a chiral scaffold, a ring-closing alkene metathesis, and a chemoselective cyclopropanation .

Molecular Structure Analysis

The molecular structure of this compound was elucidated through extensive structural analysis, which revealed its cyclotripeptide nature. A derivative, JBIR-15, was identified as N-demethyl this compound at the alanyl residue, showcasing the potential for structural variation within this family of compounds .

Chemical Reactions Analysis

This compound can undergo hydrogenation to form hexahydrothis compound. The presence of the octatrienoic acid side chain suggests that the compound could participate in various chemical reactions, such as addition reactions or further functionalization of the side chain .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, its biological activity as an insecticidal substance suggests that it interacts with biological systems in a significant way. The structural components, such as the N-methylated amino acids and the octatrienoic acid side chain, contribute to its overall properties and biological activity .

Relevant Case Studies

This compound's insecticidal properties were discovered through its isolation from Aspergillus ochraceus, which affects insects. The biological activities of this compound and its derivatives, such as JBIR-15, have been studied, although specific case studies were not provided in the papers .

Aplicaciones Científicas De Investigación

Propiedades Insecticidas

Aspochracin fue inicialmente identificado como una sustancia insecticida aislada del filtrado de cultivo de Aspergillus ochraceus. Exhibe una potente actividad contra los insectos, particularmente aquellos afectados por la enfermedad de la muscardina . La estructura del compuesto, un novedoso ciclotripéptido con una cadena lateral de ácido octatrienoico, contribuye a su actividad biológica. Esto convierte a this compound en un candidato para el desarrollo de nuevos insecticidas que podrían utilizarse en el control de plagas agrícolas.

Actividad Antifúngica

Las investigaciones han demostrado que this compound posee propiedades antifúngicas. Puede inhibir el crecimiento de varios hongos patógenos, lo cual es valioso para proteger los cultivos y potencialmente tratar infecciones fúngicas en humanos. La capacidad de sintetizar derivados como hexahidrothis compound aumenta su potencial como agente antifúngico versátil .

Análisis Químico para Metabolitos Novedosos

This compound y sus derivados se han utilizado en programas de análisis químico para identificar metabolitos novedosos. Por ejemplo, un derivado llamado JBIR-15 se aisló de un hongo derivado de una esponja, mostrando la utilidad del compuesto en el descubrimiento de nuevas sustancias bioactivas .

Química Sintética

La síntesis de derivados de this compound, como hexahidrothis compound, proporciona información sobre las técnicas de química sintética. Estos procesos involucran ciclación compleja y pueden conducir a la creación de nuevos compuestos con posibles aplicaciones industriales y farmacéuticas .

Biología Marina

El aislamiento de derivados de this compound de organismos marinos sugiere que podría tener aplicaciones en biología marina. Puede ayudar a comprender la ecología química de los ecosistemas marinos y el papel de los metabolitos fúngicos en estos ambientes .

Mecanismo De Acción

Aspochracin is a novel cyclotripeptide, composed of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, containing an octatrienoic acid side chain . It was first isolated from the culture filtrate of Aspergillus ochraceus, a pathogenic fungus causing muscardine on insects .

Target of Action

This compound exhibits potent antifungal activity by inhibiting the growth of various fungal species . The primary targets of this compound are these fungal species, and its role is to inhibit their growth.

Mode of Action

It is known to inhibit the phosphatase activity of calcineurin, and production of il-2 and other cytokines . This interaction with its targets leads to changes in the biochemical pathways within the fungal cells, resulting in inhibited growth.

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the phosphatase activity of calcineurin, and the production of IL-2 and other cytokines . The downstream effects of these changes include the inhibition of fungal growth.

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of fungal growth . This is achieved through the compound’s interaction with its targets and the subsequent changes in biochemical pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound was initially isolated from a pathogenic fungus, suggesting that it may be most effective in similar environments . .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Aspochracin involves multiple steps, starting with the synthesis of the precursor molecule, followed by several chemical reactions to form the final product. The key steps in the synthesis pathway include the coupling of two amino acids, cyclization, and oxidation.", "Starting Materials": ["L-aspartic acid", "L-tryptophan", "N-hydroxysuccinimide", "1-ethyl-3-(3-dimethylaminopropyl)carbodiimide", "triethylamine", "acetic anhydride", "sodium borohydride", "acetic acid", "hydrogen peroxide", "sodium hydroxide", "ethanol"], "Reaction": ["1. L-aspartic acid and L-tryptophan are coupled using N-hydroxysuccinimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in the presence of triethylamine to form the dipeptide precursor.", "2. The dipeptide precursor is cyclized using acetic anhydride and triethylamine to form the bicyclic intermediate.", "3. The bicyclic intermediate is oxidized using sodium borohydride and acetic acid to form the final product.", "4. The final product is purified using column chromatography and recrystallization from ethanol.", "5. The purity of the final product is confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry."] } | |

Número CAS |

22029-09-0 |

Fórmula molecular |

C23H36N4O4 |

Peso molecular |

432.6 g/mol |

Nombre IUPAC |

(4S,6S)-6-methyl-6-[methyl-[(2S)-3-methyl-2-(methylamino)butanoyl]amino]-4-[[(2E,4E,6E)-octa-2,4,6-trienylidene]amino]-5,7-dioxoheptanamide |

InChI |

InChI=1S/C23H36N4O4/c1-7-8-9-10-11-12-15-26-18(13-14-19(24)29)21(30)23(4,16-28)27(6)22(31)20(25-5)17(2)3/h7-12,15-18,20,25H,13-14H2,1-6H3,(H2,24,29)/b8-7+,10-9+,12-11+,26-15?/t18-,20-,23-/m0/s1 |

Clave InChI |

JBIZFCHJQXSVKL-WTAPOLBCSA-N |

SMILES isomérico |

C/C=C/C=C/C=C/C=N[C@@H](CCC(=O)N)C(=O)[C@](C)(C=O)N(C)C(=O)[C@H](C(C)C)NC |

SMILES |

CC=CC=CC=CC=NC(CCC(=O)N)C(=O)C(C)(C=O)N(C)C(=O)C(C(C)C)NC |

SMILES canónico |

CC=CC=CC=CC=NC(CCC(=O)N)C(=O)C(C)(C=O)N(C)C(=O)C(C(C)C)NC |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is aspochracin and where is it found?

A1: this compound is a naturally occurring insecticidal compound produced by the fungus Aspergillus ochraceus, a pathogen known to cause muscardine disease in insects [, ].

Q2: What is the chemical structure of this compound?

A2: this compound is a unique cyclic tripeptide. Its structure consists of three amino acids: N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine. Notably, it contains an octatrienoic acid side chain attached to the L-ornithine residue [, ].

Q3: Has the structure of this compound been confirmed through synthesis?

A3: Yes, the structure of this compound was further supported by the synthesis of its derivative, hexahydrothis compound. This derivative is formed by hydrogenating this compound, replacing the octatrienoic acid side chain with a simple octanoic acid side chain [, ].

Q4: Have any this compound derivatives been discovered from other sources?

A4: Yes, several this compound derivatives have been isolated from various Aspergillus species. For instance, JBIR-15, an N-demethylated this compound analog, was discovered in the culture broth of the sponge-derived fungus Aspergillus sclerotiorum []. Similarly, eleven new this compound-type cyclic tripeptides, named sclerotiotides A-K, were also isolated from Aspergillus sclerotiorum PT06-1 [].

Q5: Do these this compound derivatives exhibit any biological activity?

A5: Research suggests that some this compound derivatives possess biological activities. For example, sclerotiotides A, B, F, and I, along with JBIR-15, demonstrated selective antifungal activity against Candida albicans []. In another study, sclerotiotides M-O, isolated from the Antarctica-sponge-derived fungus Aspergillus insulicola HDN151418, showed broad-spectrum antimicrobial activity against various bacterial strains, including Bacillus cereus, Proteus species, Mycobacterium phlei, Bacillus subtilis, Vibrio parahemolyticus, Edwardsiella tarda, Methicillin-resistant Staphylococcus aureus (MRSA), and Methicillin-resistant Staphylococcus coagulans (MRCNS) [].

Q6: Is there any research on this compound's potential for anti-inflammatory activity?

A6: Yes, a study on the marine sponge-derived fungus Aspergillus violaceofuscus led to the isolation of sclerotiotide L, an this compound-type cyclic tripeptide. This compound demonstrated anti-inflammatory activity by inhibiting IL-10 expression in LPS-stimulated THP-1 cells [].

Q7: Has this compound been found alongside other known compounds?

A7: Yes, in a study involving Aspergillus kumbius FRR6049, this compound was found alongside other known compounds such as asterriquinol D dimethyl ether, petromurins C and D, its N-demethyl analogue JBIR-15, and neohydroxyaspergillic acid [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-amino-1-[(tert-butoxycarbonyl)amino]-4-cyano-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B153677.png)

![4-[(3s,4r)-4-(4-Hydroxyphenyl)hexan-3-yl]cyclohex-3-en-1-one](/img/structure/B153684.png)

![1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B153694.png)